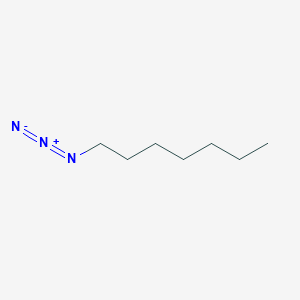

1-Azidoheptane

Description

Properties

IUPAC Name |

1-azidoheptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3/c1-2-3-4-5-6-7-9-10-8/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKLDSLIWBUFOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Azidoheptane from 1-Bromoheptane

Introduction

The synthesis of alkyl azides is a cornerstone transformation in modern organic chemistry, providing essential building blocks for a wide array of nitrogen-containing compounds. These versatile intermediates are pivotal in the development of pharmaceuticals, agrochemicals, and materials, primarily through their utility in reactions like the Staudinger ligation, azide-alkyne cycloadditions ("click chemistry"), and reduction to primary amines.[1][2] This guide provides an in-depth technical exploration of a robust and widely employed method for synthesizing 1-azidoheptane: the nucleophilic substitution of 1-bromoheptane with sodium azide.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction, from its core mechanistic principles to a detailed, field-proven experimental protocol. A paramount emphasis is placed on the critical safety considerations inherent to azide chemistry, ensuring that this powerful synthetic tool can be utilized both effectively and responsibly.

Core Reaction Mechanism: A Classic Sₙ2 Pathway

The conversion of 1-bromoheptane to 1-azidoheptane is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.[3] This mechanism is a concerted, single-step process where the bond-forming and bond-breaking events occur simultaneously.[4] Understanding the components of this reaction is critical to optimizing conditions and ensuring success.

-

The Substrate: 1-Bromoheptane As a primary alkyl halide, 1-bromoheptane is an ideal substrate for Sₙ2 reactions. The electrophilic carbon atom bonded to the bromine is sterically unhindered, allowing for easy access by the incoming nucleophile. This minimal steric hindrance is a key factor contributing to the high efficiency of this reaction.[3][5]

-

The Nucleophile: Azide Anion (N₃⁻) The azide ion, delivered from a salt like sodium azide (NaN₃), is an excellent nucleophile. It is weakly basic (the pKa of its conjugate acid, hydrazoic acid, is ~4.6), which minimizes competing elimination (E2) reactions.[6][7] Its high nucleophilicity allows it to effectively attack the electrophilic carbon center.

-

The Leaving Group: Bromide Ion (Br⁻) The bromide ion is a very good leaving group because it is the conjugate base of a strong acid (HBr). Its ability to stabilize the negative charge once it detaches from the carbon skeleton facilitates the forward progress of the reaction.[3]

-

The Solvent: The Polar Aprotic Advantage The choice of solvent is crucial. Polar aprotic solvents, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are optimal for Sₙ2 reactions involving anionic nucleophiles.[8][9] These solvents effectively solvate the cation (e.g., Na⁺) but poorly solvate the azide anion. This leaves the azide "naked" and highly reactive, dramatically accelerating the reaction rate.[10]

-

Reaction Kinetics The concerted nature of the Sₙ2 mechanism dictates that the reaction rate is dependent on the concentration of both the substrate and the nucleophile. The rate law is therefore second-order overall: Rate = k[1-bromoheptane][N₃⁻] .[4][11] This means that increasing the concentration of either reactant will proportionally increase the reaction speed.

Caption: The concerted Sₙ2 mechanism for the synthesis of 1-azidoheptane.

Critical Safety & Handling Protocols

The utility of azide chemistry is matched by its potential hazards. Adherence to strict safety protocols is not merely recommended; it is mandatory for the well-being of the researcher and the integrity of the laboratory.

Sodium Azide (NaN₃)

-

Extreme Toxicity: Sodium azide is highly toxic if ingested or absorbed through the skin.[12][13] Symptoms of exposure can include headache, dizziness, nausea, and in severe cases, convulsions and death.[12]

-

Formation of Hydrazoic Acid (HN₃): Contact with acids converts sodium azide into hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas.[13][14] All work with azides must be conducted in a certified chemical fume hood, and acidic conditions must be strictly avoided during handling and workup until the azide reagent is fully consumed or quenched.

-

Explosive Metal Azides: Sodium azide reacts with heavy metals (e.g., lead, copper, silver, mercury) and their salts to form shock-sensitive heavy metal azides, which are dangerously explosive.[13][15] Never use metal spatulas to handle solid sodium azide. Avoid disposing of azide-containing solutions in drains, which may contain lead or copper pipes.[15]

-

Thermal Instability: Solid sodium azide can decompose violently if heated above 275 °C.[13]

1-Azidoheptane (Product)

-

Potential for Explosion: While generally more stable than low-molecular-weight azides, 1-azidoheptane is an energetic compound.[16] It should be stored at low temperatures, away from heat, light, and shock.[12][16] Distillation should be performed with care, behind a blast shield, and the compound should never be distilled to dryness.

-

Stability Assessment: A common guideline for assessing the stability of organic azides is the carbon-to-nitrogen ratio (C/N). For 1-azidoheptane (C₇H₁₅N₃), the C/N ratio is 7/3 ≈ 2.33. Azides with a C/N ratio between 1 and 3 can typically be synthesized and isolated but should be handled as potentially explosive and stored with care.[14]

Required Controls

-

Personal Protective Equipment (PPE): A lab coat, chemical safety goggles, and double-layered nitrile gloves are mandatory.[15][17]

-

Engineering Controls: All manipulations involving sodium azide powder or the reaction itself must be performed within a functioning chemical fume hood.[15][18] If heating or working on a larger scale, the use of a blast shield is strongly advised.[18]

Experimental Protocol: Synthesis of 1-Azidoheptane

This protocol is designed for the synthesis of 1-azidoheptane on a standard laboratory scale. All glassware should be thoroughly dried before use.

Materials and Reagents

-

1-Bromoheptane (C₇H₁₅Br)

-

Sodium Azide (NaN₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether (Et₂O) or Ethyl Acetate (EtOAc)

-

Deionized Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask (appropriate size)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

Data Presentation: Typical Reaction Parameters

| Parameter | Value/Description | Rationale |

| Substrate | 1-Bromoheptane | Primary alkyl halide, ideal for Sₙ2 reaction.[19] |

| Reagent | Sodium Azide | Potent nucleophile for introducing the azide moiety.[6] |

| Reagent Stoichiometry | 1.2 – 1.5 equivalents | A slight excess of the nucleophile is used to ensure the reaction goes to completion, per Le Châtelier's principle.[3] |

| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic solvent that enhances nucleophilicity of the azide anion.[3][8] |

| Reaction Temperature | 60 – 70 °C | Provides sufficient thermal energy to overcome the activation barrier without promoting significant side reactions or decomposition.[3] |

| Reaction Time | 12 – 24 hours | Reaction progress should be monitored by TLC to determine completion.[3] |

| Typical Yield | > 90% | High yields are achievable with careful execution of the protocol.[3] |

Step-by-Step Procedure

-

Reaction Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: To the flask, add 1-bromoheptane (1.0 eq.). Dissolve it in a sufficient volume of anhydrous DMF. To this solution, carefully add sodium azide (1.5 eq.).

-

Reaction Execution: Lower the flask into a heating mantle or oil bath and heat the mixture to 65 °C with vigorous stirring.

-

Monitoring: Allow the reaction to proceed for 12-24 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the 1-bromoheptane spot.

-

Work-up - Quenching and Extraction: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Carefully pour the cooled reaction mixture into a separatory funnel containing a significant volume of deionized water. Extract the aqueous layer three times with diethyl ether.[3]

-

Washing: Combine the organic extracts and wash them sequentially with deionized water, saturated aqueous sodium bicarbonate solution, and finally with brine.[3] The bicarboate wash helps to neutralize any residual acidic impurities.

-

Drying and Concentration: Dry the washed organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent by gravity filtration. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-azidoheptane as an oil.

Sources

- 1. Video: Preparation of 1° Amines: Azide Synthesis [jove.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

- 10. SN2 Reaction Mechanism [chemistrysteps.com]

- 11. youtube.com [youtube.com]

- 12. ehs.wisc.edu [ehs.wisc.edu]

- 13. ehs.umich.edu [ehs.umich.edu]

- 14. safety.pitt.edu [safety.pitt.edu]

- 15. ehs.yale.edu [ehs.yale.edu]

- 16. safety.fsu.edu [safety.fsu.edu]

- 17. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]

- 18. Article - Standard Operating Procedur... [policies.unc.edu]

- 19. nbinno.com [nbinno.com]

Spectroscopic Characterization and Synthesis of 1-Azidoheptane: A Technical Guide

Executive Summary & Structural Context

1-Azidoheptane (Heptyl azide) is a primary alkyl azide widely utilized as a building block in organic synthesis, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "Click Chemistry."[1][2] Its seven-carbon aliphatic chain provides a lipophilic linker often used to modify polar pharmacophores or surface materials.[1][2]

This guide provides a definitive technical breakdown of its spectroscopic signature (NMR, IR, MS) and a validated synthesis protocol. It prioritizes the causal relationship between the azido functional group and the observed spectral data, allowing researchers to validate their products with high confidence.[1]

Compound Identity

| Property | Value |

| IUPAC Name | 1-Azidoheptane |

| CAS Number | 29756-42-1 |

| Molecular Formula | |

| Molecular Weight | 141.22 g/mol |

| Structure |

Safety Protocols (Critical)

Warning: Organic Azide Hazards Before synthesis or handling, you must evaluate the stability of the target azide. 1-Azidoheptane falls into a "borderline" safety category that requires strict adherence to the C/N Ratio Rule .[1]

The C/N Ratio Rule

For an organic azide to be considered non-explosive and isolable, the ratio of carbon atoms to nitrogen atoms must generally satisfy:

Interpretation: This ratio is below the safe threshold of 3.[1][2]0. While heptyl azide is frequently synthesized, it should ideally be stored in solution and not distilled to dryness if possible.[1][2] Pure isolation is possible but carries a risk of decomposition or explosion if subjected to heat, shock, or friction.[1]

-

Storage: Store cold (

), in the dark, and preferably in solution (e.g., DCM or Toluene). -

Disposal: Quench excess azide with the Staudinger reduction (Triphenylphosphine) or specific chemical waste protocols; never pour down the drain (reacts with copper/lead pipes to form explosive metal azides).[1][2]

Synthesis & Sample Preparation

The standard synthesis utilizes a Nucleophilic Substitution (

Validated Protocol

-

Reagents: 1-Bromoheptane (1.0 eq), Sodium Azide (

, 1.5 eq), DMF (Dimethylformamide, anhydrous). -

Procedure:

-

Dissolve 1-bromoheptane in DMF (0.5 M concentration).

-

Add

carefully (solid addition).[1][2] -

Stir at room temperature for 18–24 hours (or

for 4 hours). -

Workup: Dilute with Diethyl Ether (

), wash -

Drying: Dry organic layer over

, filter, and concentrate carefully under reduced pressure (do not heat bath

-

Workflow Diagram

Infrared Spectroscopy (IR)

The IR spectrum provides the most immediate and diagnostic confirmation of the azide functional group.

Key Diagnostic Peak

| Frequency ( | Intensity | Assignment | Causal Explanation |

| 2090 – 2100 | Strong | The linear azide moiety ( | |

| 2850 – 2960 | Medium | Standard symmetric and asymmetric stretching of the heptyl alkyl chain ( |

Self-Validation: If the peak at

NMR Spectroscopy

NMR analysis confirms the carbon skeleton and the specific attachment of the azide group. The electronegativity of the azide group (

NMR Data (400 MHz, )

| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 3.25 | Triplet ( | 2H | Diagnostic: Deshielded by the electron-withdrawing azide nitrogen.[1][2] Appears as a triplet due to coupling with the adjacent | |

| 1.60 | Quintet | 2H | Moderately deshielded; splits into a quintet (couples to | |

| 1.25 – 1.35 | Multiplet | 8H | Bulk | The "methylene envelope" typical of aliphatic chains; too distant from the azide to feel significant inductive effects.[1] |

| 0.89 | Triplet | 3H | Terminal | Standard terminal methyl group.[1][2] |

NMR Data (100 MHz, )

| Shift ( | Assignment | Mechanistic Insight |

| 51.5 | Diagnostic: The carbon directly attached to the azide is significantly downfield compared to a bromo-alkane precursor (typically | |

| 28.9 | Slight inductive effect.[1][2] | |

| 31.7, 28.8, 26.7, 22.6 | Bulk | Characteristic resonances for a heptyl chain.[1][2] |

| 14.1 | Terminal | Standard methyl shift. |

Mass Spectrometry (MS)

Mass spectrometry of organic azides is unique because the molecular ion (

Fragmentation Pathway

-

Ionization: ESI (Electrospray) or EI (Electron Impact).[1][2]

-

Base Peak: Often

or alkyl fragments.[1][2] -

Diagnostic Loss: The loss of 28 mass units (

) is the "fingerprint" of an azide.[1][2]

Observed Peaks (ESI+):

-

m/z 114:

(Protonated nitrene/amine species).[1][2] -

m/z 142:

(Rare, usually only seen in very soft ionization).[1][2] -

m/z 164:

(Sodium adduct, more stable than protonated form).[1][2]

Fragmentation Logic Diagram

References

-

Synthesis & Protocol Verification

-

Spectroscopic Data (General Alkyl Azides)

-

Safety & Handling

Sources

A Comprehensive Technical Guide to the Safe Handling of 1-Azidoheptane

This guide provides an in-depth framework for the safe handling, use, and disposal of 1-azidoheptane. It is intended for researchers, scientists, and drug development professionals who utilize organic azides in a laboratory setting. The protocols and principles outlined herein are designed to mitigate the inherent risks associated with this class of energetic compounds, ensuring the safety of personnel and the integrity of research operations.

Section 1: Hazard Identification and Physicochemical Properties

1-Azidoheptane (C₇H₁₅N₃) is an aliphatic organic azide. Like many compounds in this class, it is a valuable intermediate in organic synthesis, particularly in bioconjugation and materials science via copper-catalyzed azide-alkyne cycloaddition ("Click Chemistry"). However, its utility is matched by its potential hazards. The energetic nature of the azide functional group necessitates a thorough understanding of its properties and strict adherence to safety protocols.

Organic azides are energetic materials, meaning they can decompose explosively with the input of external energy such as heat, light, pressure, or shock.[1] The stability of an organic azide is often correlated with its ratio of carbon atoms to nitrogen atoms (C/N).

Stability Guidelines for Organic Azides:

-

C/N < 1: These compounds should never be isolated and should only be generated and used in situ as transient intermediates.[2]

-

1 ≤ C/N < 3: These azides can often be synthesized and isolated but are considered potentially explosive. They require careful handling and should be stored in solution, at low temperatures, and protected from light.[1][2]

-

C/N ≥ 3: Azides in this category are generally considered safer to handle, with n-nonyl azide (C/N=3) being cited as the smallest organic azide that can be isolated and stored neat in small quantities.[1]

1-Azidoheptane, with a C/N ratio of 7/3 ≈ 2.33, falls squarely into the category of azides that must be handled with significant caution.

| Property | Data | Rationale & Safety Implication |

| Chemical Formula | C₇H₁₅N₃ | Contains an energetic azido group (-N₃). |

| Molecular Weight | 141.22 g/mol | - |

| Carbon/Nitrogen Ratio | 2.33 | Falls within the potentially explosive range (1 ≤ C/N < 3).[1][2] Cannot be considered thermally stable. |

| Primary Hazards | Explosion, High Toxicity | Sensitive to heat, shock, friction, and static discharge.[3][4] Toxicity is analogous to cyanides; it can be readily absorbed through the skin and is fatal if ingested or inhaled in sufficient quantities.[2][5] |

| Incompatibilities | Heavy Metals, Strong Acids, Halogenated Solvents, Strong Oxidizers | Reacts with heavy metals (e.g., copper, lead, brass, solder) to form extremely shock-sensitive and explosive heavy metal azides.[4][5][6] Contact with acids forms hydrazoic acid (HN₃), a highly toxic, volatile, and explosive substance.[1][7] Reactions with halogenated solvents (e.g., dichloromethane) can form explosive di- and tri-azidomethane.[3][6][8] |

Section 2: The Hierarchy of Controls

A systematic approach to safety, known as the hierarchy of controls, must be applied when working with 1-azidoheptane. This framework prioritizes control measures from most to least effective to minimize risk.

Caption: The Hierarchy of Safety Controls.

-

Elimination/Substitution: If the experimental goals allow, consider using a less hazardous alternative to 1-azidoheptane.

-

Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. They are the most critical and non-negotiable controls for handling azides.

-

Administrative Controls: These are procedures and policies that modify how work is performed.

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with all other control measures.

Section 3: Core Safety Protocols & Procedures

Engineering & Administrative Controls

Mandatory Engineering Controls:

-

Chemical Fume Hood: All work with 1-azidoheptane, including weighing, transfers, reactions, and workup, must be conducted inside a certified chemical fume hood.[3][6] This contains potentially toxic vapors and provides a primary barrier in case of a minor incident.

-

Blast Shield: A portable, weighted blast shield is required for all procedures involving neat 1-azidoheptane or reactions where it is a primary component.[1][3][6] The fume hood sash itself is not a substitute for a blast shield. The shield must be placed between the user and the apparatus.

Mandatory Administrative Controls:

-

Standard Operating Procedure (SOP): A detailed, experiment-specific SOP must be written and approved by the Principal Investigator before any work begins.[1]

-

Scale Limitation: Always use the smallest amount of azide necessary for the experiment.[1][3] Scaling up any reaction requires a formal hazard review and prior approval.

-

Prohibition of Unattended Operations: Azide reactions must never be left unattended.

-

Designated Area: Clearly label the work area within the fume hood with a warning sign indicating the presence and hazards of organic azides.[1]

-

No Working Alone: Personnel must never work with energetic compounds when they are alone in the laboratory.[1]

Personal Protective Equipment (PPE)

Proper PPE is mandatory and serves as the final barrier between the researcher and the chemical hazard.

| Task | Eye/Face Protection | Hand Protection | Body Protection |

| Transporting/Storage | Safety glasses with side shields | Single pair of nitrile gloves | Lab coat |

| Weighing/Transfers | Tightly-fitting chemical splash goggles and a full-face shield[4] | Double-gloved with nitrile or neoprene gloves[4][6] | Lab coat |

| Running Reaction | Tightly-fitting chemical splash goggles and a full-face shield[4] | Double-gloved with nitrile or neoprene gloves[4][6] | Lab coat |

| Workup/Purification | Tightly-fitting chemical splash goggles and a full-face shield[4] | Double-gloved with nitrile or neoprene gloves[4][6] | Lab coat |

Standard Operating Workflow: From Storage to Waste

The following diagram outlines the critical safety checkpoints in a typical workflow involving 1-azidoheptane.

Caption: Safe workflow for handling 1-azidoheptane.

Detailed Protocols:

-

Storage:

-

Handling:

-

NEVER use metal spatulas or needles with metal hubs for transferring neat or concentrated solutions of azides. [3][6] Use plastic, ceramic, or glass implements. This prevents the formation of highly shock-sensitive metal azides.

-

Avoid friction and shock. Do not use ground-glass joints with azide-containing solutions, as friction can trigger detonation.[2][3] Use rubber septa or Teflon sleeves.

-

Avoid heat. Do not purify 1-azidoheptane by distillation or sublimation.[2] Purification should be limited to extraction, precipitation, or low-temperature chromatography.

-

Section 4: Emergency Response

Preparedness is critical. All personnel must know the location of safety showers, eyewash stations, and fire extinguishers, and be familiar with emergency procedures.

Spill Management

The appropriate response to a spill depends on its scale and location.

Caption: Decision tree for responding to an azide spill.

Personal Exposure

-

Skin Contact: Immediately go to the nearest safety shower or sink and flush the affected area with copious amounts of water for at least 15-20 minutes.[2] Remove all contaminated clothing while flushing. Seek immediate medical attention.

-

Eye Contact: Immediately proceed to an emergency eyewash station. Hold eyelids open and flush for at least 15-20 minutes.[2] Call for assistance and seek immediate medical attention.

-

Inhalation/Ingestion: Move to fresh air. If ingested, do not induce vomiting. Call for immediate medical attention and provide the Safety Data Sheet (SDS) for organic azides to the emergency responders.

Section 5: Waste Management and Decontamination

Improper disposal of azide waste is a major cause of laboratory incidents.

Cardinal Rule:

-

NEVER dispose of azide solutions, even dilute ones, down the sink. [5][6] Azides can react with lead or copper pipes to form highly explosive, shock-sensitive metal azide deposits that can detonate during routine plumbing maintenance.

Waste Collection Protocol:

-

Segregation: All waste containing 1-azidoheptane (reaction mixtures, solvents, contaminated wipes, pipette tips, etc.) must be collected in a dedicated, clearly labeled waste container.[2][3]

-

Labeling: The container must be labeled "HAZARDOUS WASTE - ORGANIC AZIDE" and list all chemical constituents.[8]

-

Storage: Store the hazardous waste container in a fume hood, away from incompatible materials, until it is collected by Environmental Health & Safety (EHS) personnel.[2]

Decontamination Protocol:

-

Glassware & Surfaces: Decontaminate all glassware and work surfaces that have come into contact with 1-azidoheptane.

-

Initial Rinse: Carefully rinse surfaces and glassware with a basic buffer solution (pH > 9).[2] This helps to hydrolyze any residual azide.

-

Secondary Rinse: Follow with a 70% ethanol rinse.[2]

-

Waste Collection: Collect all rinsates into the designated azide waste container.

Conclusion

1-Azidoheptane is a powerful synthetic tool, but its energetic nature demands respect and meticulous attention to safety. By understanding its intrinsic hazards and rigorously applying the hierarchy of controls—prioritizing engineering and administrative measures—researchers can mitigate the risks. Adherence to the detailed protocols for handling, emergency response, and waste disposal outlined in this guide is not merely a recommendation but a requirement for ensuring a safe and productive research environment.

References

-

University of Victoria. (2022, May 18). SWP – 004: Azides. Occupational Health, Safety & Environment. Retrieved from [Link]

-

Department of Chemistry and Chemical Biology, University of New Mexico. (2021, February 16). Standard Operating Procedure: Safe Handling of Azido Compounds. Retrieved from [Link]

-

Gutmann, B., et al. (2009). Controlling hazardous chemicals in microreactors: Synthesis with iodine azide. Beilstein Journal of Organic Chemistry, 5, 29. doi:10.3762/bjoc.5.29. Available at: [Link]

-

Luo, Q. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP): Handling Azide Compounds. Case Western Reserve University. Retrieved from [Link]

-

Lobbe Technologies Ltd. (2017, December 31). A MATERIAL SAFETY DATA SHEET 1- IODOHEPTANE. Retrieved from [Link]

-

Yale Environmental Health & Safety. (2021, June). Chemical Safety Fact Sheet: Sodium Azide. Retrieved from [Link]

-

University of California, Santa Barbara - Environmental Health & Safety. (n.d.). Azide Compounds. Retrieved from [Link]

-

Zhang, C., et al. (2019). A Study of the Shock Sensitivity of Energetic Single Crystals by Large-Scale Ab Initio Molecular Dynamics Simulations. Nanomaterials, 9(9), 1251. doi:10.3390/nano9091251. Available at: [Link]

-

Wang, R., et al. (2025). The Structural Regulation and Properties of Energetic Materials: A Review. Molecules, 30(15), 3436. doi:10.3390/molecules30153436. Available at: [Link]

-

Klyuev, M.V., et al. (2025). The thermal decomposition of azidopyridines. Russian Journal of General Chemistry, 78, 1645–1650. Available at: [Link]

-

Wu, H., et al. (2019). Kinetic study of the reactions of OH with the simple alkyl iodides: CH3I, C2H5I, 1-C3H7I and 2-C3H7I. Atmospheric Environment, 211, 1-8. Available at: [Link]

-

Donaldson, T. A. (1992). A method for ranking the shock initiation sensitivity of explosive powders. (Report No. MLM-3767). OSTI.GOV. doi:10.2172/7264472. Available at: [Link]

-

Purdue University. (2024, July 18). Energetic Materials Management Plan. Retrieved from [Link]

Sources

Solubility of 1-Azidoheptane in organic solvents and water

Thermodynamic and Kinetic Implications of 1-Azidoheptane Solubility: A Technical Guide for Organic Synthesis and Click Chemistry

Executive Summary

1-Azidoheptane (C₇H₁₅N₃), commonly referred to as heptyl azide, is a highly versatile aliphatic azide utilized extensively in organic synthesis, materials science, and drug development[1]. Its primary application lies in the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a premier "click chemistry" reaction[2]. As a Senior Application Scientist, I frequently observe that the success of workflows involving 1-azidoheptane hinges entirely on understanding its solvation thermodynamics. This whitepaper provides an in-depth technical analysis of 1-azidoheptane's solubility profile and delivers field-proven, self-validating protocols for its synthesis and application.

Physicochemical Profiling & Solvation Thermodynamics

The molecular architecture of 1-azidoheptane presents a distinct physicochemical dichotomy: a highly lipophilic 7-carbon aliphatic tail coupled with a polarizable, reactive terminal azide group[1].

-

Aqueous Insolubility: 1-Azidoheptane is practically insoluble in water. The dissolution of the hydrophobic heptyl chain in water requires the formation of a highly ordered hydration shell (clathrate). The massive entropic penalty associated with this structural ordering far outweighs any minor enthalpic gains from hydrogen bonding with the azide dipole.

-

Organic Solubility: Conversely, 1-azidoheptane is miscible with a broad spectrum of organic solvents. In non-polar solvents (e.g., hexane, dichloromethane), solvation is driven by favorable London dispersion forces interacting with the aliphatic tail. In polar aprotic solvents (e.g., DMF, DMSO), dipole-dipole interactions stabilize the azide headgroup while the hydrocarbon tail remains adequately solvated[3].

Table 1: Solubility Profile and Mechanistic Rationale for 1-Azidoheptane

| Solvent Category | Specific Solvents | Solubility Level | Mechanistic Rationale |

| Aqueous | Water, Aqueous Buffers | Practically Insoluble | High entropic penalty for solvating the hydrophobic 7-carbon aliphatic chain. |

| Polar Aprotic | DMF, DMSO, Acetone | Miscible / Highly Soluble | Favorable dipole-dipole interactions; excellent for Sₙ2 synthesis. |

| Polar Protic | Ethanol, Methanol, t-BuOH | Soluble | Solvates the azide dipole while accommodating the aliphatic tail. |

| Non-Polar | Hexane, Toluene, DCM | Miscible / Highly Soluble | Dominant London dispersion forces between the solvent and the heptyl chain. |

Solvent-Driven Workflows in Synthesis

The synthesis of 1-azidoheptane typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) of 1-bromoheptane or 1-iodoheptane using an alkali metal azide, such as sodium azide (NaN₃)[3].

The Causality of Solvent Selection: NaN₃ is an ionic salt with high lattice energy, making it soluble in water but entirely insoluble in non-polar organic solvents[3]. However, the electrophile (1-haloheptane) is water-insoluble. To bridge this phase gap without using a phase-transfer catalyst, polar aprotic solvents like DMF or DMSO are mandatory. These solvents possess high dielectric constants to dissolve NaN₃ and sufficient lipophilic character to solvate the 1-haloheptane, thereby minimizing the activation energy barrier of the Sₙ2 transition state[3].

Decision matrix for solvent selection based on solubility.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The visual cues inherently validate the success of the thermodynamic principles applied.

Protocol 1: Synthesis and Liquid-Liquid Extraction of 1-Azidoheptane

Objective: Synthesize 1-azidoheptane and isolate it utilizing its differential solubility.

-

Reaction Setup: In a round-bottom flask, dissolve 1.5 equivalents of NaN₃ in anhydrous DMF. Causality: DMF solvates the sodium cations, leaving the azide anion highly nucleophilic ("naked")[3].

-

Electrophile Addition: Add 1.0 equivalent of 1-bromoheptane dropwise. Stir at 60°C for 12 hours.

-

Aqueous Quench (Validation Step): Cool the mixture to room temperature and pour it into a separatory funnel containing 5 volumes of distilled water. Causality: Water crashes the 1-azidoheptane out of the DMF solution due to the hydrophobic effect, creating a milky suspension that validates product formation.

-

Organic Extraction: Extract the aqueous mixture three times with hexane or diethyl ether. Causality: The lipophilic 1-azidoheptane partitions exclusively into the non-polar organic phase, leaving unreacted NaN₃ and DMF in the aqueous phase.

-

Washing & Drying: Wash the combined organic layers with brine to remove residual water/DMF, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Workflow of solubility-driven liquid-liquid extraction.

Protocol 2: CuAAC "Click" Reaction in a Co-Solvent System

Objective: Conjugate 1-azidoheptane to a terminal alkyne using a biphasic or co-solvent approach.

-

Solvent Preparation: Prepare a 1:1 (v/v) mixture of tert-butanol (t-BuOH) and water. Causality: Water is strictly required to dissolve the catalytic reagents (CuSO₄ and sodium ascorbate), while t-BuOH is necessary to solubilize the highly lipophilic 1-azidoheptane and the alkyne, ensuring a homogeneous reaction interface.

-

Reagent Mixing: Add the alkyne (1.0 eq) and 1-azidoheptane (1.1 eq) to the solvent mixture.

-

Catalyst Initiation: Add 5 mol% CuSO₄·5H₂O followed by 10 mol% sodium ascorbate. Validation Step: The solution will transition from blue (Cu²⁺) to pale yellow/colorless (Cu⁺), validating the active catalytic state.

-

Isolation: Stir for 12 hours. Upon completion, the triazole product often precipitates out of the aqueous mixture, allowing for simple filtration, or it can be extracted using dichloromethane.

Safety, Handling, and Disposal

The carbon-to-nitrogen ratio of 1-azidoheptane is 7:3 (approx. 2.33). While significantly more stable than low-molecular-weight azides (like methyl azide), it still poses thermal and shock hazards[4].

-

Heavy Metal Avoidance: Never expose 1-azidoheptane or its synthetic precursors to heavy metals (e.g., lead, copper, brass) during storage, as this can generate highly explosive metal azides[5]. (Note: The catalytic copper in Protocol 2 is safe due to the dilute, aqueous nature of the system).

-

Disposal: Unreacted azide waste must be quenched using nitrous acid or triphenylphosphine before disposal to prevent accumulation in plumbing systems[3].

References

-

[1] 1-Azidoheptane | C7H15N3 | CID 11040794 - PubChem. National Institutes of Health (NIH). URL:[Link]

-

[4] Large-Scale Preparation and Usage of Azides. ResearchGate. URL: [Link]

-

[2] Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. PubMed Central (PMC). URL:[Link]

Sources

- 1. 1-Azidoheptane | C7H15N3 | CID 11040794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Sodium azide - Wikipedia [en.wikipedia.org]

Thermal Stability and Decomposition of 1-Azidoheptane: A Technical Guide

Executive Summary

1-Azidoheptane (C₇H₁₅N₃) is a primary alkyl azide widely employed as a "Click Chemistry" reagent in drug discovery and materials science. While chemically versatile, its energetic nature presents specific process safety risks.[1][2][3][4] This guide provides a rigorous technical analysis of its thermal stability, decomposition kinetics, and handling protocols.[2]

Key Safety Verdict: 1-Azidoheptane possesses a Carbon-to-Nitrogen (C/N) ratio of 2.33 . This falls below the recommended safety threshold of 3.0 for unrestricted isolation, classifying it as a metastable energetic intermediate . It can be isolated with strict controls but possesses significant stored energy capable of rapid, exothermic decomposition if heated beyond its onset temperature (typically >170°C).

Part 1: Thermodynamic Profile & Stability Assessment[5]

Structural Safety Metrics

The stability of organic azides is governed by their capacity to dilute the energetic azide functionality within the carbon framework.[5] We apply two standard heuristic models to validate the safety of 1-Azidoheptane.

| Metric | Formula | 1-Azidoheptane Value | Threshold for Safety | Status |

| C/N Ratio | Caution (Requires Dilution/Cold Storage) | |||

| Rule of Six | Pass (Marginally Safe for Isolation) |

Interpretation: While the "Rule of Six" suggests the molecule has sufficient molecular weight to dampen explosivity, the C/N ratio indicates that pure 1-Azidoheptane retains high energy density. It should be stored at 2–8°C , protected from light, and never distilled at atmospheric pressure.

Thermal Decomposition Data (Representative)

Specific calorimetric data for 1-Azidoheptane is often extrapolated from homologous primary alkyl azides (e.g., 1-azidohexane, 1-azidooctane). The decomposition is highly exothermic and irreversible.

-

Onset Temperature (

): ~170°C – 190°C (Heating rate dependent) -

Peak Decomposition (

): ~210°C -

Enthalpy of Decomposition (

): -200 to -280 kJ/mol (Est.) -

Gas Evolution: Release of stoichiometric N₂ (approx. 150 L/kg at STP).

Critical Hazard: The decomposition of alkyl azides is autocatalytic in confined spaces due to pressure buildup from N₂ release.

Part 2: Decomposition Mechanism

The thermal degradation of 1-Azidoheptane follows a unimolecular pyrolysis pathway. The rate-limiting step is the scission of the

Mechanistic Pathway

-

Initiation: Thermal excitation leads to the extrusion of N₂.

-

Nitrene Formation: A transient heptyl nitrene species is formed.

-

Rearrangement: The nitrene rapidly undergoes a 1,2-hydride shift (from the

-carbon) to form heptan-1-imine . -

Secondary Reactions: The imine is unstable and may hydrolyze to heptanal or polymerize.

Visualization of Decomposition Pathway

Figure 1: Thermal decomposition pathway of 1-Azidoheptane via nitrene intermediate.[3][5][6][7]

Part 3: Experimental Protocols for Safety Assessment

Synthesis & Workup Safety

Context: Synthesis typically involves nucleophilic substitution of 1-Bromoheptane or 1-Iodoheptane with Sodium Azide (

Protocol:

-

Solvent Selection: Use DMSO or DMF to enhance

kinetics, but avoid chlorinated solvents (e.g., DCM) with azides due to the risk of forming explosive diazidomethane. -

Temperature Control: Maintain reaction temperature

. -

Quenching: Ensure complete removal of unreacted

via aqueous wash. Acidification must be avoided to prevent formation of Hydrazoic Acid (

Thermal Stability Testing (DSC/ARC)

Before scaling up >5g, thermal stability must be validated.

Methodology:

-

Instrument: Differential Scanning Calorimetry (DSC).[2][3][4][8]

-

Crucible: Gold-plated high-pressure crucible (to contain N₂ pressure and prevent catalytic decomposition on standard aluminum pans).

-

Sample Mass: 2–5 mg.

-

Ramp Rate: 5°C/min from 30°C to 300°C.

-

Criteria:

-

If

: UNSAFE . -

If

: Potential for propagation; require blast shielding.

-

Safety Decision Logic

Figure 2: Risk assessment decision tree for handling alkyl azides.

References

-

Stanford University Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]

- Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. (Seminal review on azide stability and reactivity).

- Jobelius, H. H., & Scharff, P. (2000). Hydrazoic Acid and Azides. Ullmann's Encyclopedia of Industrial Chemistry. (Reference for industrial handling and decomposition kinetics).

- Bock, H., & Dammel, R. (1987). The Pyrolysis of Alkyl Azides. Angewandte Chemie, 99, 518. (Primary source for nitrene/imine mechanism).

Sources

- 1. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scirp.org [scirp.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US7338540B1 - Decomposition of organic azides - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Storing and Handling Neat 1-Azidoheptane: A Technical Guide

Executive Summary & Risk Profile[1][2]

1-Azidoheptane (CAS: 44961-22-0) is a primary aliphatic organic azide. While often perceived as "safer" than its lower-molecular-weight homologs (e.g., methyl or ethyl azide) due to a higher carbon content, it remains an energetic material.

This guide addresses the specific challenge of handling this compound neat (undiluted). Storing organic azides without solvent significantly increases the risk of catastrophic failure because there is no thermal sink (solvent) to absorb the energy of a decomposition event.

Critical Risk Assessment

| Parameter | Value | Status | Implication |

| Formula | -- | -- | |

| Rule of Six | PASS ( | Theoretical stability is acceptable for isolation. | |

| C/N Ratio | WARNING (< 3.0) | Borderline Stability. Standard safety protocols recommend storing as a solution if C/N < 3. Storing neat requires heightened controls. | |

| State | Liquid (Neat) | HIGH RISK | No solvent heat sink. Shock/friction sensitivity is elevated. |

Physicochemical Properties & Stability[1][3][4][5]

Note: Specific commercial SDS data for neat 1-azidoheptane is rare as it is typically synthesized in situ. The values below are derived from homologous series and standard energetic material properties.

-

Appearance: Colorless to pale yellow oil.[1]

-

Density: Approx.[2][3] 0.88 – 0.92 g/mL (Estimate). Warning: Do not confuse with 1-iodoheptane precursor (~1.37 g/mL).

-

Boiling Point: DO NOT DETERMINE. Theoretical range is >160°C, but decomposition onset (

) is likely between 130°C – 150°C . Distillation at atmospheric pressure is a known explosion hazard. -

Decomposition: Exothermic decomposition releases

gas. In a closed neat system, this leads to rapid pressurization and vessel rupture.

Stability Logic (The "Why")

The stability of 1-azidoheptane relies on the "dilution" of the energetic azide motif (

-

Mechanism of Failure: Thermal or mechanical energy triggers the rupture of the

bond, releasing

Storage Protocol: The "Cold & Dark" Standard[1]

To store neat 1-azidoheptane safely, you must engineer an environment that suppresses energy input (heat/light) and mitigates failure consequences.

A. Primary Containment[1]

-

Vessel: Use a Teflon (PFA/FEP) or HDPE container.

-

Why? Glass can chip or break. Ground glass joints generate friction, which can initiate detonation in azides. Never use ground glass stoppers.

-

Cap: Vented caps are preferred for long-term storage to prevent pressure buildup, but for hygroscopic control, a tight seal with regular pressure checks is acceptable.

-

-

Headspace: Flush with Argon or Nitrogen. Azides are not strictly air-sensitive, but oxygen can participate in secondary decomposition reactions.

B. Environmental Controls[1][2]

-

Temperature: Store at -20°C to 4°C .

-

Logic: Lowering temperature reduces the kinetic energy available to overcome the activation energy (

) of decomposition.

-

-

Light: Amber vials or aluminum foil wrap.

-

Logic: The azide moiety absorbs UV light (approx. 280-300 nm), which can photochemically trigger

loss and decomposition.

-

-

Segregation: Store in a dedicated secondary container (e.g., a plastic tub) separate from:

-

Acids: Forms explosive

(Hydrazoic acid). -

Transition Metals (Cu, Pb, Hg): Forms distinct, highly sensitive metal azides. Check your freezer shelving—if it is metal, use a plastic tray.

-

Handling & Transfer Operations

Handling neat azides requires a "Zero-Friction" approach.

Workflow Visualization: Stability Assessment

Caption: Decision logic for determining if an organic azide can be isolated neat. 1-Azidoheptane passes the Rule of Six but fails the strict C/N > 3 guideline, necessitating strict controls.

Step-by-Step Transfer Protocol

-

Preparation:

-

PPE: Blast shield, face shield, nitrile gloves (double gloved), flame-resistant lab coat.

-

Tools: Use plastic or Teflon spatulas/pipettes . Avoid metal needles if possible; if using a syringe, ensure smooth operation to avoid friction heat.

-

-

The "No-Distillation" Rule:

-

Purification: Do NOT distill 1-azidoheptane. Purify via column chromatography (eluting with non-halogenated solvents) or filtration.

-

Concentration: If evaporating solvent to isolate the neat oil, do not use a water bath >30°C. Do not let the flask rotate dry for extended periods.

-

-

Spill Management:

-

If neat azide spills, do not wipe vigorously.

-

Neutralize: Cover with a precipitating agent or chemical quench (see Section 5) before cleaning.

-

Emergency & Disposal (Decontamination)[1]

Never dispose of neat azides down the drain. They must be chemically deactivated.

Chemical Quench Method (Staudinger Reduction)

This is the most reliable method to convert the azide into a benign amine.

| Step | Reagent | Action | Mechanism |

| 1 | Solvent | Dilute neat azide in THF or Toluene. | Heat sink provision. |

| 2 | Reductant | Add Triphenylphosphine ( | Forms Phosphazide. |

| 3 | Hydrolysis | Add water ( | Hydrolyzes to Amine + |

| 4 | Disposal | Verify no azide remains (IR peak ~2100 cm⁻¹ absent). | Dispose as organic waste. |

Alternative: Acidolytic Decomposition (NOT RECOMMENDED)

-

Warning: Reacting with acid produces

(gas), which is highly toxic and explosive. Avoid acid contact.

References

-

University of Victoria (UVIC). (2022). Safe Work Procedure: Azides. Occupational Health, Safety & Environment. [Link]

-

Stanford University. (n.d.). Information on Azide Compounds. Environmental Health & Safety. [Link]

-

University of California, Santa Barbara (UCSB). (n.d.). Sodium Azide and Organic Azides: Standard Operating Procedure. [Link]

- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. (Foundational text on Azide stability and utility).

-

PubChem. (2023). 1-Azidoheptane Compound Summary (CAS 44961-22-0).[4] National Library of Medicine. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 1-Azidoheptane

Introduction: Harnessing Ring Strain for Bioorthogonal Ligation

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, providing a powerful tool for the covalent modification of molecules in complex environments.[1][] Unlike its predecessor, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC proceeds without the need for a cytotoxic metal catalyst, making it exceptionally well-suited for applications in living systems, drug delivery, and materials science.[1][3] The driving force behind this remarkable reactivity is the significant ring strain inherent in cyclooctyne reagents. This strain dramatically lowers the activation energy for the [3+2] cycloaddition with an azide, enabling the reaction to proceed efficiently at ambient temperatures and in a variety of solvents, including aqueous media.[]

This application note provides a detailed technical guide for performing a SPAAC reaction using 1-azidoheptane as a model small-molecule alkyl azide. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step protocols for synthesis, reaction execution, monitoring, and purification, and discuss the critical parameters that ensure a successful outcome.

The Reactants: A Closer Look at 1-Azidoheptane and Cyclooctynes

1-Azidoheptane: A Prototypical Alkyl Azide

1-Azidoheptane (C₇H₁₅N₃) is a simple, linear alkyl azide that serves as an excellent model substrate for exploring and optimizing SPAAC reactions.[4] Its non-polar nature makes it readily soluble in common organic solvents. For the purposes of these protocols, 1-azidoheptane can be either purchased commercially or synthesized from 1-iodoheptane.

-

Physicochemical Properties of 1-Azidoheptane:

-

Molecular Weight: 141.22 g/mol

-

Appearance: Colorless liquid

-

Solubility: Soluble in most organic solvents (e.g., DMSO, acetonitrile, dichloromethane, ethyl acetate).[5]

-

Cyclooctynes: The Engine of the Reaction

The choice of cyclooctyne is a critical determinant of the SPAAC reaction kinetics. Several generations of cyclooctynes have been developed, each with unique reactivity and stability profiles. For this application note, we will focus on Dibenzocyclooctyne (DBCO) as a widely used and highly reactive example.

| Cyclooctyne Reagent | Common Abbreviation | Second-Order Rate Constant (k₂) with Alkyl Azide (M⁻¹s⁻¹) | Key Features |

| Dibenzocyclooctyne | DBCO | ~1.0[6] | High reactivity, commercially available with various linkers. |

| Bicyclo[6.1.0]nonyne | BCN | ~0.1-0.5[7] | Good balance of reactivity and stability, smaller size than DBCO. |

| 4-Dibenzocyclooctynol | DIBO | ~0.3-0.7 | Fast reaction rates and good stability. |

| Difluorinated Cyclooctyne | DIFO | >1.0 | Very high reactivity due to electron-withdrawing fluorine atoms. |

Experimental Protocols

Protocol 1: Synthesis of 1-Azidoheptane from 1-Iodoheptane

This protocol describes the synthesis of 1-azidoheptane via a nucleophilic substitution reaction.

Materials:

-

1-Iodoheptane (1.0 eq)[8]

-

Sodium azide (NaN₃) (1.5 eq)

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1-iodoheptane in anhydrous DMF.

-

Add sodium azide to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (see Protocol 3).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 1-azidoheptane as a colorless oil.

Protocol 2: SPAAC Reaction of 1-Azidoheptane with DBCO

This protocol details the cycloaddition reaction between 1-azidoheptane and a DBCO reagent.

Materials:

-

1-Azidoheptane (1.0 eq)

-

DBCO-containing reagent (e.g., DBCO-acid) (1.0-1.2 eq)

-

Acetonitrile (ACN) or a mixture of ACN/water or DMSO[9]

-

Round-bottom flask or vial

-

Magnetic stirrer and stir bar

Procedure:

-

In a clean, dry vial, dissolve 1-azidoheptane in the chosen solvent (e.g., acetonitrile).

-

In a separate vial, dissolve the DBCO reagent in the same solvent.

-

Add the DBCO solution to the 1-azidoheptane solution with stirring.

-

Stir the reaction mixture at room temperature. Reactions with DBCO are often complete within a few hours.[9]

-

Monitor the reaction progress by TLC (see Protocol 3).

Protocol 3: Reaction Monitoring by Thin Layer Chromatography (TLC)

TLC is a rapid and effective method to monitor the progress of the SPAAC reaction by observing the consumption of the starting materials and the formation of the triazole product.

Materials:

-

TLC plates (silica gel 60 F₂₅₄)

-

TLC chamber

-

Eluent (e.g., a mixture of hexanes and ethyl acetate)

-

UV lamp (254 nm)

-

Staining solution (e.g., ninhydrin stain for azides, permanganate stain for alkynes)[10][11]

Procedure:

-

Prepare a TLC chamber with the chosen eluent system. The polarity of the eluent should be adjusted to achieve good separation of the reactants and product. A good starting point is a 4:1 mixture of hexanes:ethyl acetate.

-

Using a capillary tube, spot the reaction mixture on the baseline of the TLC plate. It is also advisable to spot the starting materials (1-azidoheptane and DBCO) as references.

-

Place the TLC plate in the chamber and allow the eluent to ascend.

-

Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil.

-

Visualize the spots under a UV lamp. DBCO and the triazole product are typically UV-active.[11]

-

To specifically visualize the azide, the plate can be stained. A two-step staining protocol involving reduction with triphenylphosphine followed by ninhydrin staining can be effective.[10][12][13]

-

The reaction is complete when the spot corresponding to the limiting reagent has disappeared.

Protocol 4: Workup and Purification of the Triazole Product

This protocol describes the isolation and purification of the triazole product.

Materials:

-

Reaction mixture from Protocol 2

-

Ethyl acetate

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for flash chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

Extractive Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Dilute with ethyl acetate and wash with deionized water to remove any water-soluble impurities (like residual DMF if used in the azide synthesis).

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Flash Chromatography:

-

Prepare a silica gel column.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

-

Load the sample onto the column.

-

Elute the product using a gradient of ethyl acetate in hexanes. The polarity of the eluent system should be determined by prior TLC analysis.

-

Collect the fractions containing the purified triazole product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.

-

Visualization of Workflows

Expected Results and Discussion

The SPAAC reaction between 1-azidoheptane and DBCO is expected to proceed cleanly and with high yield. The resulting triazole product will be a stable, non-polar small molecule. Characterization of the product can be performed using standard analytical techniques:

-

¹H NMR: The formation of the triazole ring will be confirmed by the appearance of a characteristic proton signal in the aromatic region of the spectrum (typically δ 7.5-8.5 ppm). The signals corresponding to the heptyl chain and the DBCO scaffold will also be present.

-

¹³C NMR: The appearance of new signals corresponding to the carbon atoms of the triazole ring (typically δ 140-150 ppm) will confirm product formation.

-

Mass Spectrometry: The molecular weight of the product can be confirmed by techniques such as ESI-MS.

The choice of solvent can influence the reaction rate, with more polar solvents sometimes leading to faster reactions.[9] For small, non-polar molecules like 1-azidoheptane, aprotic solvents like acetonitrile or DMSO are generally good choices. The reaction is typically conducted at room temperature, but gentle heating (e.g., to 37°C) can be employed to increase the rate if necessary.[9]

Conclusion

Strain-Promoted Azide-Alkyne Cycloaddition is a robust and versatile bioorthogonal reaction with broad applicability. By following the detailed protocols outlined in this application note, researchers can confidently perform SPAAC reactions with simple alkyl azides like 1-azidoheptane. The principles and techniques described herein can be readily adapted for more complex substrates, paving the way for innovations in drug discovery, chemical biology, and materials science.

References

- BroadPharm. (n.d.). DBCO Azide Ligation Protocol.

- Alfa Chemistry. (n.d.). DBCO - Click Chemistry.

- BenchChem. (2025). Technical Support Center: SPAAC Reactions with 5-Azidoindole.

- ResearchGate. (n.d.). Second-order reaction rate constants for different cyclooctyne systems with benzyl azide at room temperature [Image].

- Yoon, H. J., et al. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications.

- Cegielska, B., & Kacprzak, K. M. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Polish Journal of Chemistry, 83(4), 807-810.

- Javitt, G., et al. (2023). Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. Chemical Science, 14(10), 2685-2692.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11040794, 1-Azidoheptane.

- Cegielska, B., & Kacprzak, K. M. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Semantic Scholar.

- Svatunek, D., et al. (2025). Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. ChemRxiv.

- Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

- BOC Sciences. (n.d.). SPAAC: Strain-Promoted Click Reaction - Bioconjugation.

- Schröder, T., et al. (2007). Supplementary Information A new azide staining reagent was prepared and its ability to stain several agents on TLC plates was determined. The Royal Society of Chemistry.

- ResearchGate. (2015, February 2). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent.

- BroadPharm. (2022, January 18). BCN-Azide Ligation Protocol.

- Organic Syntheses. (n.d.). Z - Organic Syntheses Procedure.

- LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates.

- Mushfiq, M., Sultanat, & Rehman, R. (n.d.). ONE POT SYNTHESIS OF IODOHYDRINS FROM STEROIDAL ALKENES. International Journal of Research in Pharmacy and Chemistry.

- Keinänen, O., et al. (2019). Synthesis and radiolabeling of a polar [125I]I‐1,2,4,5‐tetrazine. Journal of Labelled Compounds and Radiopharmaceuticals, 62(12), 819-826.

- The Role of 1-Iodoheptane in Modern Organic Synthesis. (2026, February 27). LinkedIn.

- Sigma-Aldrich. (n.d.). 1-Iodoheptane 98%.

- Santa Cruz Biotechnology. (n.d.). 1-Iodoheptane.

- Organic Chemistry Portal. (n.d.). Iodohydrin synthesis by iodination or substitution.

- Wang, Y., et al. (2020). Discovery and Characterization of 1H-1,2,3-Triazole Derivatives as Novel Prostanoid EP4 Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry, 63(2), 569-590.

- Barakat, A., et al. (2024). Novel spirooxindole-triazole derivatives: unveiling [3+2] cycloaddition reactivity through molecular electron density theory and investigating their potential cytotoxicity against HepG2 and MDA-MB-231 cell lines. Frontiers in Chemistry, 12, 1369553.

- ChemicalBook. (2025, January 27). 1-Iodoheptane | 4282-40-0.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20274, 1-Iodoheptane.

- Anjum, M., et al. (2017). Synthesis, characterization of 1,2,4-triazole Schiff base derived 3d-metal complexes: Induces cytotoxicity in HepG2, MCF-7 cell line, BSA binding fluorescence and DFT study. Journal of Photochemistry and Photobiology B: Biology, 166, 299-312.

- Rybak, J. M., et al. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1.

- Prachayasittikul, V., et al. (2015).

Sources

- 1. creative-biolabs.com [creative-biolabs.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1-Azidoheptane | C7H15N3 | CID 11040794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Iodoheptane | 4282-40-0 [chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. broadpharm.com [broadpharm.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

Application Note: 1-Azidoheptane as a Lipophilic Azide for Peptide and Protein Labeling via CuAAC

Executive Summary

1-Azidoheptane (heptyl azide) is a 7-carbon aliphatic azide utilized in bioconjugation to impart lipophilicity to peptides and proteins. By leveraging the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), researchers can covalently link 1-azidoheptane to alkyne-tagged biomolecules, creating amphiphilic protein mimics, membrane-anchored peptides, or modifying pharmacokinetic profiles. This application note provides an authoritative, self-validating guide to navigating the unique physicochemical challenges—specifically, the high hydrophobicity—associated with 1-azidoheptane in both solid-phase and solution-phase workflows.

Mechanistic Insights & Causality

The CuAAC Catalytic Cycle

The CuAAC reaction is the premier bioorthogonal method for coupling azides and alkynes. Unlike the uncatalyzed Huisgen cycloaddition, the copper-catalyzed variant proceeds via a stepwise mechanism involving a monomeric copper(I) acetylide intermediate, which guarantees strict regioselectivity for the 1,4-disubstituted 1,2,3-triazole[1].

Figure 1: Catalytic cycle of CuAAC highlighting the stepwise metallacycle intermediate.

Overcoming Lipophilicity in Experimental Design

1-Azidoheptane is highly hydrophobic. Standard aqueous buffers used for protein CuAAC will cause the azide to crash out of solution, halting the reaction.

-

Solid-Phase Causality: When labeling peptides on-resin, standard polystyrene (PS) resins fail because they do not swell adequately in the highly polar aqueous mixtures required for the Cu(I)/ascorbate catalyst. Conversely, PEG-based resins (e.g., ChemMatrix) are amphiphilic. They swell efficiently in tert-butanol/water (

BuOH/H -

Solution-Phase Causality: For intact proteins, organic co-solvents (like DMSO or

BuOH) must be carefully titrated (typically 10-25% v/v) to maintain protein folding while solubilizing the azide. Furthermore, the generation of reactive oxygen species (ROS) by the Cu(I)/ascorbate system can degrade sensitive amino acids. The inclusion of a water-soluble ligand like THPTA accelerates the reaction and acts as a sacrificial reductant, protecting the protein[3]. Aminoguanidine is also required to scavenge dehydroascorbate byproducts, preventing undesired cross-reactivity with arginine residues[3].

Quantitative Data & Reaction Parameters

Table 1: Standardized Stoichiometry for 1-Azidoheptane Bioconjugation

| Parameter | Solid-Phase Peptide Labeling | Solution-Phase Protein Labeling | Rationale / Causality |

| Solvent System | PBS (pH 7.4) + 15-25% DMSO | Solubilizes the 7-carbon aliphatic chain of 1-azidoheptane. | |

| Azide Equivalents | 5.0 eq (relative to resin) | 10 - 50 eq (relative to protein) | Drives reaction to completion; excess is easily washed/dialyzed. |

| Cu(II) Source | CuSO | CuSO | Precursor to the active Cu(I) catalyst. |

| Reducing Agent | Sodium Ascorbate (0.5 eq) | Sodium Ascorbate (10 - 25 eq) | Maintains Cu in the +1 oxidation state. |

| Accelerating Ligand | None required (high local conc.) | THPTA (5.0 eq relative to Cu) | Protects protein from ROS; accelerates dilute kinetics[3]. |

| Scavenger | None | Aminoguanidine (25 eq) | Prevents arginine modification by dehydroascorbate[3]. |

Experimental Protocols

Protocol A: Solid-Phase Peptide Lipidation with 1-Azidoheptane

This protocol is optimized for peptides synthesized on a PEG-based ChemMatrix resin containing a terminal or side-chain alkyne (e.g., propargylglycine)[2].

Figure 2: Solid-phase workflow for peptide lipidation using 1-azidoheptane on resin.

Step-by-Step Methodology:

-

Resin Preparation: Transfer 100

mol of alkyne-functionalized peptide on ChemMatrix resin to a fritted solid-phase synthesis syringe. Wash with DMF (3 × 5 mL) and DCM (3 × 5 mL). -

Solvent Equilibration: Swell the resin in 2 mL of

BuOH/H -

Azide Addition: Add 1-azidoheptane (71 mg, 500

mol, 5.0 eq) dissolved in 1 mL of -

Catalyst Preparation: In a separate vial, dissolve sodium ascorbate (10 mg, 50

mol, 0.5 eq) in 500 -

Reaction: Add the catalyst mixture to the resin. Cap the syringe and agitate on an orbital shaker for 16 hours at room temperature.

-

Self-Validation Checkpoint (Micro-cleavage): Withdraw ~1 mg of resin. Wash with H

O, MeOH, and DCM. Cleave using 95% TFA / 2.5% TIS / 2.5% H -

Washing & Cleavage: Wash the bulk resin extensively with EDTA solution (0.1 M in water) to strip residual copper, followed by H

O, MeOH, and DCM. Cleave the final lipidated peptide using standard TFA cocktails.

Protocol B: Solution-Phase Protein Lipidation

This protocol is designed for tagging an alkyne-bearing globular protein (e.g., 1 mg/mL, ~25

Step-by-Step Methodology:

-

Protein Preparation: Dilute the alkyne-tagged protein to 1 mg/mL in 100 mM Sodium Phosphate buffer (pH 7.4).

-

Reagent Master Mix: Prepare the following stock solutions:

-

1-Azidoheptane: 10 mM in neat DMSO.

-

CuSO

: 20 mM in H -

THPTA Ligand: 50 mM in H

O. -

Aminoguanidine HCl: 100 mM in H

O. -

Sodium Ascorbate: 100 mM in H

O (Must be freshly prepared).

-

-

Catalyst Pre-complexation (Critical Step): Mix 5

L of CuSO -

Reaction Assembly: To 1 mL of the protein solution, sequentially add:

-

100

L of 1-Azidoheptane stock (Final: 1 mM, ~40 eq. Introduces 10% DMSO to the final volume to maintain azide solubility). -

50

L of Aminoguanidine stock (Final: 5 mM). -

15

L of the pre-complexed Cu/THPTA mixture. -

50

L of Sodium Ascorbate stock (Final: 5 mM).

-

-

Incubation: Mix gently by inversion. Incubate at room temperature for 1-2 hours.

-

Self-Validation & Purification: Terminate the reaction by adding EDTA (final concentration 10 mM) to chelate copper. Purify the lipidated protein via size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.

-

QC Check: Analyze the intact protein via ESI-TOF MS. Note: Use a C4 or C8 column for LC-MS; the addition of the heptyl chain significantly increases protein hydrophobicity, causing irreversible binding to standard C18 columns.

-

Troubleshooting Matrix

Table 2: Troubleshooting Lipophilic Azide Bioconjugation

| Observation | Root Cause | Corrective Action |

| Precipitation upon adding 1-azidoheptane | Insufficient organic co-solvent. | Increase DMSO or |

| Protein degradation / aggregation | ROS damage from Cu(I)/O | Ensure THPTA is pre-complexed with Cu(II) at a 5:1 molar ratio before adding to the protein[3]. Degas buffers. |

| Incomplete conversion on solid-phase | Poor resin swelling. | Switch from Polystyrene to a PEG-based resin (ChemMatrix)[2]. Ensure solvent is exactly 1:1 |

| Mass spectrometry shows +56 Da adducts | Dehydroascorbate cross-linking to Arginine. | Add 5-10 mM Aminoguanidine to the reaction mixture to scavenge byproducts[3]. |

References

1.[2] Eignerová, B., et al. "A CuAAC–Hydrazone–CuAAC Trifunctional Scaffold for the Solid-Phase Synthesis of Trimodal Compounds: Possibilities and Limitations." Molecules, vol. 20, no. 10, 2015, pp. 19311-19329. Available at:[Link] 2.[3] Presolski, S. I., et al. "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology, vol. 3, no. 4, 2011, pp. 153-162. Available at:[Link] 3.[1] Wang, Q., et al. "Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction." Molecules, vol. 21, no. 10, 2016, p. 1393. Available at:[Link]

Sources

Application Note: Lipidation of Biomolecules via CuAAC Bioconjugation with 1-Azidoheptane

Executive Summary & Strategic Rationale

The targeted lipidation of biomolecules—such as proteins, peptides, and oligonucleotides—is a critical strategy in modern drug development designed to enhance membrane anchoring, facilitate liposomal integration, and extend in vivo half-life. 1-Azidoheptane , an aliphatic azide featuring a highly hydrophobic 7-carbon chain, serves as an ideal lipidation reagent. By leveraging Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), researchers can bioorthogonally conjugate 1-azidoheptane to any alkyne-modified biomolecule with near-perfect regioselectivity.

Unlike standard hydrophilic fluorophores, the extreme hydrophobicity of 1-azidoheptane presents unique solubility challenges in aqueous media. This guide provides a field-proven, self-validating methodology to ensure high-yield bioconjugation without compromising the structural integrity of the target biomolecule.

Mechanistic Rationale & Experimental Design

The CuAAC reaction relies on the in situ generation of a thermodynamically unstable Cu(I) catalyst to drive the 1,3-dipolar cycloaddition between the terminal alkyne and the azide, forming a stable 1,2,3-triazole linkage 1[1].

To successfully conjugate the lipophilic 1-azidoheptane in an aqueous environment, the experimental design must account for the following causal factors:

-

Co-Solvent Necessity: 1-Azidoheptane will rapidly form micelles or precipitate if added directly to an aqueous buffer. A carefully balanced co-solvent system (e.g., 5-10% DMSO or a tBuOH/water mixture) is required to maintain the bioavailability of the azide without denaturing the target protein 2[2].

-

Ligand Selection (THPTA): The use of a stabilizing water-soluble ligand, such as THPTA, is mandatory. THPTA accelerates the reaction by maintaining the Cu(I) oxidation state and acts as a sacrificial reductant, shielding the biomolecule from reactive oxygen species (ROS) generated during the catalytic cycle 3[3].

-

Copper Concentration Thresholds: The reaction rate is non-linearly dependent on copper. Reactivity is often negligible below 50 µM and reaches optimal efficiency at approximately 250 µM 4[4].

Mechanistic pathway of Cu(I) generation, stabilization, and CuAAC catalysis.

Quantitative Optimization Parameters

To ensure reproducibility, all stoichiometric ratios must be anchored to the concentration of the alkyne-modified biomolecule. The following table summarizes the optimized parameters for aliphatic azide bioconjugation.

| Parameter | Optimal Concentration / Equivalents | Mechanistic Rationale |

| Biomolecule-Alkyne | 25 - 50 µM | Optimal baseline concentration to prevent macromolecular aggregation while ensuring measurable kinetics. |

| 1-Azidoheptane | 5 - 10 Equivalents | Excess drives the reaction to completion. The unreacted hydrophobic azide is easily removed via SEC or dialysis. |

| CuSO₄ | 0.1 - 0.5 mM | Threshold behavior: requires >50 µM for measurable kinetics, peaking at ~250 µM. |

| THPTA Ligand | 5x Cu(II) Concentration | Accelerates the reaction and acts as a sacrificial reductant to protect the protein. |

| Sodium Ascorbate | 10x Cu(II) Concentration | Maintains the Cu(I) state; must be prepared fresh to avoid atmospheric oxidation. |

| Aminoguanidine | 5 mM (Optional) | Scavenges reactive dicarbonyl byproducts to prevent unwanted protein cross-linking. |

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. At critical junctures, physical or visual checkpoints are embedded to confirm that the chemical environment is correct before proceeding, thereby protecting your high-value biomolecules.

Workflow for CuAAC bioconjugation of 1-Azidoheptane to an alkyne-modified biomolecule.

Step 1: Preparation of Stock Solutions

-

Biomolecule-Alkyne: Prepare at 50 µM in Phosphate-Buffered Saline (PBS), pH 7.4.

-

1-Azidoheptane: Prepare a 5 mM stock in 100% DMSO. (Causality: 1-Azidoheptane is insoluble in water; pre-dissolving in DMSO ensures it will disperse evenly when spiked into the aqueous buffer).

-

CuSO₄: Prepare a 20 mM stock in degassed Milli-Q water.

-

THPTA: Prepare a 50 mM stock in degassed Milli-Q water.

-

Sodium Ascorbate: Prepare a 100 mM stock in degassed Milli-Q water immediately before use . (Causality: Ascorbate rapidly oxidizes in water. A yellowed solution indicates degradation and will fail to reduce Cu(II), stalling the reaction 5[5]).

Step 2: Catalyst Pre-Complexation (Critical Step)

-

In a separate microcentrifuge tube, mix 5.0 µL of 20 mM CuSO₄ with 10.0 µL of 50 mM THPTA.

-

Allow the mixture to stand at room temperature for 5 minutes.

-

Validation Checkpoint 1: The solution should appear clear and light blue. Causality: Pre-complexing CuSO₄ with THPTA prevents free Cu(II) from coordinating non-specifically with the protein backbone (e.g., histidine residues), which is the primary cause of protein precipitation during CuAAC 1[1].

Step 3: Reaction Assembly

-

To 400 µL of the Biomolecule-Alkyne solution (50 µM), slowly add 40 µL of the 5 mM 1-Azidoheptane stock (10 equivalents).

-

Validation Checkpoint 2: The final DMSO concentration is now ~9%. The solution must remain optically clear. If cloudiness is observed, the 1-azidoheptane has crashed out. Add DMSO in 1% increments (up to 15% max) until clarity is restored.

-

Add 15 µL of the pre-complexed CuSO₄/THPTA mixture to the biomolecule solution.

-

Add 25 µL of 100 mM Sodium Ascorbate to initiate the reaction.

-

Validation Checkpoint 3: Upon adding the ascorbate, a transient color change (fading of the blue Cu(II) tint) should be observed, confirming the successful reduction to the active Cu(I) species 5[5].

Step 4: Incubation and Purification

-

Cap the tube securely to prevent oxygen ingress. Mix by gentle inversion or place on a slow rotisserie (30 rpm) at room temperature for 1 to 2 hours.

-

Terminate the reaction by adding EDTA (final concentration 5 mM) to chelate the copper.

-

Purify the lipidated biomolecule using Size Exclusion Chromatography (SEC) or spin desalting columns (e.g., Zeba Spin) pre-equilibrated with PBS. The highly hydrophobic unreacted 1-azidoheptane will be retained in the column matrix or precipitate in the aqueous wash, leaving the pure bioconjugate in the eluate.

References

1.6. AxisPharm. 2.1. BroadPharm. 3.3. Jena Bioscience. 4. 4. NIH. 5.5. BenchChem. 6.7. ResearchGate. 7.2. NIH.

Sources

- 1. broadpharm.com [broadpharm.com]